molecular formula C8H7BrClNO B2684718 N-(2-bromophenyl)-2-chloroacetamide CAS No. 6090-78-4

N-(2-bromophenyl)-2-chloroacetamide

Cat. No.: B2684718
CAS No.: 6090-78-4
M. Wt: 248.5
InChI Key: FHWXHTWOJWDSAR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-chloroacetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a precursor for the development of novel bioactive molecules, particularly those containing the thiazole heterocycle, which are investigated for their antimicrobial and anticancer properties . Studies on structurally similar N-substituted-2-chloroacetamides have demonstrated that this class of compounds can exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as antifungal activity . Furthermore, chloroacetamide derivatives have shown promising in vitro anticancer activity, with specific compounds inducing apoptosis and cell cycle arrest in breast adenocarcinoma cell lines (MCF7) . The compound complies with key drug-likeness rules such as Lipinski's Rule of Five, indicating favorable physicochemical properties for drug discovery research . As a versatile building block, the chlorine atom on the acetamide moiety is a reactive site for nucleophilic substitution, allowing researchers to synthesize a diverse array of more complex derivatives . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWXHTWOJWDSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Bromophenyl 2 Chloroacetamide and Analogues

Established Synthetic Routes to N-(Aryl)-2-chloroacetamides

The most common and established method for synthesizing N-(aryl)-2-chloroacetamides is the chloroacetylation of the corresponding aryl amine. tandfonline.comresearchgate.net This method's prevalence is due to the reactivity of the N-aryl 2-chloroacetamide (B119443) products, where the chlorine atom is readily displaced by various nucleophiles, facilitating further molecular modifications. researchgate.netresearchgate.net

The synthesis of N-(2-bromophenyl)-2-chloroacetamide is typically achieved through a condensation reaction between 2-bromoaniline (B46623) and chloroacetyl chloride. ukaazpublications.comnih.gov This reaction, a type of N-acylation, forms an amide bond between the amine group of 2-bromoaniline and the acyl chloride group of chloroacetyl chloride. tandfonline.com Chloroacetyl chloride is a valuable bifunctional compound in synthetic chemistry, widely used for acylation reactions with amines and other nucleophiles. tandfonline.comwikipedia.org

The general scheme for this synthesis involves dissolving the substituted aniline (B41778) in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. ukaazpublications.comsphinxsai.com

The efficiency of this compound synthesis is significantly influenced by the chosen reaction conditions and reagents. Key factors include the solvent, base, temperature, and reaction time.

Solvent and Base Selection: A variety of solvents and bases have been employed to optimize the synthesis of N-aryl-2-chloroacetamides. Common solvents include dichloromethane (B109758), ukaazpublications.comchemicalbook.com glacial acetic acid, uaic.ro and tetrahydrofuran (B95107) (THF). sphinxsai.com Bases such as triethylamine (B128534), chemicalbook.com pyridine, rsc.org potassium carbonate, uaic.ro and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) sphinxsai.com are used to scavenge the HCl produced.

One study detailed the synthesis of N-(4-bromophenyl)-2-chloroacetamide by dissolving 4-bromoaniline (B143363) in dichloromethane with triethylamine, followed by the dropwise addition of chloroacetyl chloride at 0 °C. The reaction was then stirred for 16 hours at room temperature, yielding the product in 97% yield after workup. chemicalbook.com Another protocol using glacial acetic acid as the solvent and sodium acetate (B1210297) to neutralize the reaction mixture also reported high yields for various N-aryl-2-chloroacetamides. uaic.ro

The combination of DBU as a base and THF as a solvent has been shown to be highly effective, providing excellent yields (75-95%) at room temperature with reaction times of 3-6 hours. sphinxsai.com This method offers advantages over others that may require longer reaction times or less desirable solvents. sphinxsai.com

Temperature and Reaction Time: Temperature control is crucial for managing the exothermic nature of the acylation reaction. Reactions are often initiated at a reduced temperature (e.g., 0 °C or in an ice bath) before being allowed to warm to room temperature. chemicalbook.comuaic.ro The reaction time can vary from a few hours to overnight, depending on the specific substrates and conditions used. sphinxsai.comchemicalbook.com

Table 1: Comparison of Synthetic Conditions for N-(Aryl)-2-chloroacetamides

Amine Substrate Acylating Agent Solvent Base Conditions Yield Reference
4-Bromoaniline Chloroacetyl chloride Dichloromethane Triethylamine 0 °C to RT, 16 h 97% chemicalbook.com
Aromatic amines Chloroacetyl chloride Glacial Acetic Acid Sodium Acetate Ice-bath to RT, 1.5 h High uaic.ro
Aniline Chloroacetyl chloride Tetrahydrofuran (THF) DBU RT, 3 h 86% sphinxsai.com
2-aminobenzothiazole Chloroacetyl chloride Tetrahydrofuran (THF) DBU RT, 3-6 h 75-95% sphinxsai.com

Green Chemistry Approaches in Chloroacetamide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for chloroacetamide synthesis. These approaches focus on using safer solvents, minimizing waste, and employing recyclable catalysts. tandfonline.comresearchgate.net A significant advancement is the use of water as a solvent, which is considered the most preferred green solvent. tandfonline.comresearchgate.net

For structurally related compounds like N,N′-(alkane-diyl)bis(2-chloroacetamide), catalytic strategies are being explored to enhance sustainability. One novel approach involves the use of a barium oxide-chitosan (BaO-CS) nanocomposite as a heterogeneous recyclable catalyst. nih.govresearchgate.netdntb.gov.ua This catalyst has been successfully used in the synthesis of 2-hydrazonothiazol-4(5H)-ones from N,N′-(alkane-diyl)bis(2-chloroacetamide). nih.govresearchgate.net

The BaO-CS nanocomposite is prepared by a cost-effective co-precipitation method. nih.govdntb.gov.ua Chitosan (B1678972), a natural polysaccharide, acts as a green and sustainable catalyst support. nih.gov The amino groups on the chitosan backbone can function as basic catalysts. nih.gov

The use of heterogeneous catalysts like the BaO-CS nanocomposite offers several advantages, including simple catalyst separation from the reaction mixture and the potential for reuse. researchgate.net This methodology provides benefits such as mild reaction conditions, improved reaction yields, and the use of a sustainable catalyst for multiple cycles. nih.govdntb.gov.uaresearchgate.net

Another green approach involves conducting the chloroacetylation of anilines and amines in water under neutral, metal-free conditions. tandfonline.comresearchgate.net This method avoids the use of toxic and volatile organic solvents and simplifies product isolation, often requiring only simple filtration. tandfonline.comresearchgate.net This process is eco-friendly, easily scalable, and represents a significant step towards a more sustainable synthesis of chloroacetamides. tandfonline.comresearchgate.net

Synthesis of Structurally Related N-Substituted Phenyl-2-chloroacetamide Derivatives

The synthetic methodologies for this compound are broadly applicable to a wide range of structurally related N-substituted phenyl-2-chloroacetamide derivatives. nih.govijpsr.info By varying the substituted aniline starting material, a diverse library of these compounds can be generated. researchgate.netnih.gov

For instance, a series of N-(substituted phenyl)-2-chloroacetamides, including derivatives with methyl, methoxy, chloro, fluoro, iodo, acetyl, hydroxyl, and cyano groups on the phenyl ring, have been synthesized using established acylation methods. nih.gov The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, particularly in the development of new antimicrobial agents. nih.gov

The reaction of various substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine or in a solvent like glacial acetic acid provides a versatile route to these derivatives. researchgate.netuaic.ro The resulting N-substituted phenyl-2-chloroacetamides are often used as key intermediates for the synthesis of more complex heterocyclic structures. uea.ac.uknih.gov

Strategies for Introducing Diverse Substituents on the Phenyl Ring

The primary and most direct strategy for introducing a wide variety of substituents onto the phenyl ring of N-aryl-2-chloroacetamides is through the selection of a correspondingly substituted aniline as the starting material. The fundamental reaction involves the chloroacetylation of the aniline derivative, a robust and widely applicable method. researchgate.netresearchgate.net

This approach allows for the incorporation of a vast range of functional groups, including halogens (fluoro, chloro, iodo), alkyl, alkoxy, nitro, and cyano groups, at various positions on the aromatic ring. nih.govbldpharm.com The synthesis is typically a nucleophilic acyl substitution where the amino group of the substituted aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is generally carried out in an inert organic solvent, often in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct.

For instance, the synthesis of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide begins with 4-bromo-2,6-difluoroaniline, reacting it with chloroacetyl chloride under controlled temperature conditions (0-5°C) to manage the exothermic reaction. researchgate.net Similarly, a variety of N-(substituted phenyl)-2-chloroacetamides, including those with methyl, methoxy, and cyano groups, have been prepared from the corresponding anilines. nih.gov

A summary of various substituted anilines used to create diverse N-phenyl-2-chloroacetamide analogues is presented below.

Starting AnilineResulting N-phenyl-2-chloroacetamideReference
2-BromoanilineThis compound bldpharm.com
3-BromoanilineN-(3-bromophenyl)-2-chloroacetamide nih.gov
4-BromoanilineN-(4-bromophenyl)-2-chloroacetamide nih.gov
4-ChloroanilineN-(4-chlorophenyl)-2-chloroacetamide nih.gov
4-FluoroanilineN-(4-fluorophenyl)-2-chloroacetamide nih.gov
4-IodoanilineN-(4-iodophenyl)-2-chloroacetamide nih.gov
4-MethylanilineN-(4-methylphenyl)-2-chloroacetamide nih.gov
4-MethoxyanilineN-(4-methoxyphenyl)-2-chloroacetamide nih.gov
4-CyanoanilineN-(4-cyanophenyl)-2-chloroacetamide nih.gov
4-Bromo-2-nitroanilineN-(4-bromo-2-nitrophenyl)-2-chloroacetamide
4-Bromo-2,6-difluoroanilineN-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide researchgate.net

While direct chloroacetylation of a pre-substituted aniline is the most common route, other strategies like C-amidoalkylation of aromatic compounds with halogen-containing hemiaminals offer alternative pathways for creating functionalized chloroacetamide derivatives. thieme-connect.com However, for generating diversity on the phenyl ring, starting with the appropriately substituted aniline remains the most straightforward and widely practiced methodology.

Synthesis of N-(4-bromophenyl)-2-chloroacetamide and its Comparison

The synthesis of N-(4-bromophenyl)-2-chloroacetamide, the para-isomer of the title compound, is well-documented and serves as an excellent model for the general synthesis of N-bromophenyl-2-chloroacetamides. chemicalbook.com The most common and efficient method is the direct amidation of 4-bromoaniline with 2-chloroacetyl chloride.

In a typical laboratory procedure, 4-bromoaniline is dissolved in a suitable inert solvent such as dichloromethane. chemicalbook.com A base, commonly triethylamine, is added to the solution, which is then cooled to 0°C to control the initial exothermic reaction. chemicalbook.com 2-Chloroacetyl chloride is then added dropwise to the stirred mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. chemicalbook.com The work-up typically involves washing the reaction mixture with dilute acid (e.g., 1N HCl) to remove the triethylamine hydrochloride salt and any unreacted amine, followed by purification steps like filtration through a silica (B1680970) gel plug and concentration under reduced pressure to yield the final product. chemicalbook.com This method is highly efficient, with reported yields of up to 97%. chemicalbook.com

The synthesis of This compound follows an analogous pathway, utilizing 2-bromoaniline as the starting material instead of 4-bromoaniline. bldpharm.comvulcanchem.com The reaction mechanism and conditions are directly comparable.

The table below outlines a comparative summary of the synthesis for the 2-bromo and 4-bromo isomers.

ParameterSynthesis of this compound (Inferred)Synthesis of N-(4-bromophenyl)-2-chloroacetamide
Starting Aniline 2-Bromoaniline4-Bromoaniline
Acylating Agent 2-Chloroacetyl Chloride2-Chloroacetyl Chloride
Solvent Dichloromethane (or other inert solvent)Dichloromethane chemicalbook.com
Base Triethylamine (or other suitable base)Triethylamine chemicalbook.com
Reaction Temperature Cooled initially (e.g., 0°C), then room temperature0°C to 20°C chemicalbook.com
Reaction Time ~16 hours (by analogy)16 hours chemicalbook.com
Work-up Dilution, acid wash, purification, concentrationDilution, 1N HCl wash, silica gel plug, concentration chemicalbook.com
Reported Yield Not specified, but expected to be high~97% chemicalbook.com

Industrial Production Considerations for Chloroacetamide Derivatives

The industrial-scale production of chloroacetamide derivatives, including compounds like this compound, requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally considerate. google.com The foundational reaction, the acylation of an amine with chloroacetyl chloride, is well-suited for industrial adaptation due to its efficiency and the availability of raw materials. google.com

Key considerations for industrial production include:

Solvent System: While dichloromethane is common in laboratory settings, industrial processes often favor two-phase reaction systems, typically composed of an aqueous layer and an organic solvent layer (e.g., toluene). tandfonline.com This setup facilitates the separation of the product and simplifies the neutralization of the HCl byproduct. An inorganic base like sodium carbonate can be dissolved in the aqueous phase, neutralizing the acid as it is formed. tandfonline.com

Temperature Control: The reaction between anilines and chloroacetyl chloride is exothermic. researchgate.net On a large scale, effective heat management is critical to prevent runaway reactions and the formation of impurities that can occur at higher temperatures. tandfonline.com Industrial reactors are equipped with cooling jackets to maintain the optimal temperature range, typically between 15°C and 40°C. tandfonline.com

Reagent Stoichiometry and Addition: A slight excess of the chloroacetyl chloride is often used to ensure complete conversion of the more valuable aniline starting material. tandfonline.com The dropwise or controlled addition of the acylating agent is crucial to manage the reaction rate and temperature. google.com

Work-up and Isolation: Industrial processes prioritize simple and efficient product isolation. A key advantage of the two-phase system is that after the reaction, the organic layer containing the product can be easily separated. tandfonline.com The product often crystallizes upon cooling the reaction mixture or by adding water, allowing for collection by filtration. tandfonline.com This minimizes the need for complex chromatographic purification, which is generally not feasible for large quantities.

Safety and Environmental Impact: The use of chlorinated solvents and reactive reagents like chloroacetyl chloride necessitates strict safety protocols and waste management strategies. google.com Processes that minimize solvent use, allow for solvent recycling, and reduce hazardous byproducts are preferred. google.com Some patented methods focus on improving safety and reducing environmental pollution by optimizing the reaction medium and handling of reagents like dimethylamine (B145610) for other chloroacetamide derivatives. google.com

Reaction Chemistry and Mechanistic Investigations of N 2 Bromophenyl 2 Chloroacetamide

Reactivity of the Chloroacetamide Moiety

The chloroacetamide portion of the molecule is a key site for chemical reactions, primarily involving the chlorine atom and the amide bond.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in the chloroacetamide group is a good leaving group, making it susceptible to nucleophilic substitution. vulcanchem.com This reactivity is a hallmark of N-aryl 2-chloroacetamides, allowing for the easy replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This characteristic is fundamental to its role as a building block in the synthesis of more complex molecules. For instance, the chloroacetamide moiety can react with nucleophiles such as thiols or amines. vulcanchem.com

One notable application of this reactivity is in the synthesis of heterocyclic compounds. The reaction of N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net This transformation involves the nucleophilic attack of the thiocyanate ion on the carbon bearing the chlorine atom, followed by intramolecular cyclization. A similar intramolecular cyclization occurs when bromoamides are treated with a thiocyanate ion, yielding 2-imino-4-thiazolidinone derivatives. mdpi.org

The alkylating potential of chloroacetamides has been a subject of study, with some derivatives acting as alkylating agents, particularly towards molecules with sulfhydryl groups. researchgate.net The reaction of 2-chloro-N-arylacetamides with various nucleophiles can sometimes be followed by intramolecular cyclization to produce a range of heterocyclic systems like imidazoles, pyrroles, and thiophenes. researchgate.net

The following table summarizes examples of nucleophilic substitution reactions involving the chloroacetamide moiety.

NucleophileProduct TypeReference
Thiocyanate ion (SCN⁻)2-Imino-4-thiazolidinone derivatives researchgate.netmdpi.org
ThiolsThioether derivatives vulcanchem.comnih.gov
AminesAmine derivatives vulcanchem.com
2-Arylpyridin-3-ols2-(Pyridin-3-yloxy)acetamides researchgate.net

Amide Bond Reactivity and Hydrolysis

The amide bond in N-(2-bromophenyl)-2-chloroacetamide can undergo hydrolysis under acidic or basic conditions. smolecule.com This reaction breaks the amide linkage, yielding the corresponding carboxylic acid and amine. smolecule.com For example, unusual transformations of Ugi bisamides have been observed during acid hydrolysis, leading to the elimination of the 2-chloroacetamide (B119443) moiety. beilstein-journals.org Optimization of reaction conditions such as pH, solvent, and temperature is crucial to minimize side reactions like the hydrolysis of the chloroacetyl group during synthesis.

Transformations of the Aromatic Ring System

The bromophenyl ring of this compound and its derivatives can undergo several transformations, including reduction, oxidation, and arylation reactions.

Reduction Reactions of Nitro-Substituted Analogues

The nitro group in nitro-substituted analogues of this compound can be reduced to an amino group. This transformation is commonly achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides. For example, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide can be reduced to form an amino group. Microbiological methods have also been employed for the reduction of nitro-substituted compounds, where immobilized Escherichia coli cells have been shown to effectively reduce nitro groups to amines. nih.gov

Oxidation Reactions of Aromatic Moieties

The aromatic moiety of chloroacetamide derivatives can undergo oxidation. For instance, the benzoyl group in N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide can be oxidized to form carboxylic acids or other oxidized derivatives. Similarly, the phenyl groups in 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide can be oxidized to form quinones or other oxidized products using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Copper-catalyzed aerobic oxidation has also been reported in reactions involving related chloroacetamide structures. bohrium.com

Arylation Reactions in Derivative Synthesis

Arylation reactions are employed in the synthesis of derivatives of this compound. These reactions create new carbon-carbon bonds between aromatic rings. mdpi.com For instance, Meerwein arylation products have been utilized in the synthesis of bromoamides. mdpi.org C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide provides a synthetic route to novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. umich.edu These reactions often depend on the electronic effects of the substituents on the aromatic ring. umich.edu

Cyclization and Heterocycle Formation

The chloroacetamide moiety in this compound serves as a versatile building block for the synthesis of various heterocyclic systems. The presence of a reactive C-Cl bond and an amide functionality allows for a range of cyclization reactions, leading to the formation of important pharmacophores such as pyrazoles, pyrazolones, thiazoles, and other complex heterocyclic structures.

Formation of Thiazole (B1198619) and Related Heterocycles

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. nih.govarabjchem.org In the context of this compound, the chloroacetamide moiety itself can serve as a key reactant. While specific examples utilizing the 2-bromo isomer are not prevalent in the reviewed literature, the general reactivity of chloroacetamides in thiazole synthesis is well-documented.

For instance, 2-chloro-N-phenylacetamide can react with thiourea, thiosemicarbazide, or thioacetamide (B46855) in the presence of a base like alcoholic potassium hydroxide (B78521) to yield thiazole derivatives. researchgate.net Similarly, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been reported, where an aminothiazole is first synthesized via a Hantzsch condensation and then acylated with chloroacetyl chloride. nih.gov This resulting chloroacetamide can then be further reacted with various anilines to produce a library of substituted thiazole compounds. nih.gov

Another variation involves the intramolecular cyclization of α-thiocyanatoamides, which can be formed in situ. For example, the reaction of amides derived from 2-bromo-3-(4-bromophenyl)propionic acid with a thiocyanate source leads to the spontaneous cyclization to form 2-imino-4-thiazolidinone derivatives. mdpi.org This highlights the utility of bromo- and chloro- substituted amides in the construction of thiazole and thiazolidinone rings.

Table 2: Synthesis of Thiazole Derivatives from Chloroacetamides

Chloroacetamide DerivativeReagentsProduct Type
2-Chloro-N-phenylacetamideThiourea/Thiosemicarbazide/Thioacetamide, KOH2-Substituted thiazoles
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideSubstituted anilinesN-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives nih.gov
Amides of 2-bromo-3-(4-bromophenyl)propionic acidThiocyanate ion2-Imino-4-thiazolidinones mdpi.org

Cycloaddition Reactions in Complex Molecule Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. While there is a lack of specific examples of this compound participating in cycloaddition reactions in the available literature, related structures demonstrate the potential for such transformations.

One type of relevant cycloaddition is the [3+3] cycloaddition. For instance, α-chlorohydroxamates, which are structurally related to chloroacetamides, can react with 1,4-dithiane-2,5-diol (B140307) to form thiomorpholin-3-one (B1266464) derivatives. This reaction proceeds through an azaoxyallyl cation intermediate.

Another important class is the 1,3-dipolar cycloaddition. The synthesis of 1,2,3-triazole derivatives can be achieved through the cycloaddition of an azidoacetamide with a terminal alkyne. pharmainfo.in In this process, the chloroacetamide is first converted to an azidoacetamide, which then undergoes the cycloaddition reaction. This demonstrates how the chloroacetamide functionality can be a handle for introducing other reactive groups suitable for cycloaddition.

While direct involvement of the amide or the bromophenyl group of this compound in a cycloaddition is not commonly reported, its chloroacetyl group provides a reactive site that can be modified to create precursors for various cycloaddition pathways, enabling the synthesis of more complex heterocyclic systems.

Utilization in Benzouracil and Carbamate (B1207046) Synthesis

A novel and significant application of chloroacetamides is in the synthesis of benzouracils and carbamates through a carbon-carbon bond cleavage strategy. rsc.orgresearchgate.net This method provides a direct route to these important heterocyclic structures under mild reaction conditions. The reaction is believed to proceed through a reactive spiro intermediate, which is formed by the intramolecular reaction of the chloroacetamide.

This synthetic approach has been demonstrated with a diverse range of chloroacetamides, suggesting that this compound could potentially be a suitable substrate for this transformation. rsc.org The general methodology involves the direct C-C bond cleavage of the amide, which then allows for a nucleophilic addition to the amide carbonyl, ultimately leading to the formation of either a benzouracil or a carbamate structure. The yields for this transformation are reported to be as high as 88% for certain substrates. rsc.org

While the direct synthesis of a carbamate from this compound via this C-C bond cleavage is an inferred possibility based on the general scope of the reported method, other methods for carbamate synthesis and cleavage are also known. organic-chemistry.org However, the C-C bond cleavage approach represents a more innovative and direct route from a chloroacetamide precursor.

Reaction Mechanisms and Intermediate Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. The study of reaction intermediates and mechanistic pathways provides insight into the reactivity of the molecule.

Michael Reaction Mechanisms in Derivative Formation

The Michael addition, or conjugate addition, is the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com The reaction proceeds via a three-step mechanism: deprotonation to form an enolate (or another stabilized carbanion), conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

While specific studies detailing the Michael reaction of this compound are not prominent, the general principles of Michael additions are applicable. The chloroacetamide moiety itself is not a typical Michael acceptor. However, it can be a precursor to Michael donors. For example, the methylene (B1212753) group adjacent to the carbonyl could potentially be deprotonated under strong basic conditions to form an enolate, which could then act as a Michael donor.

More commonly, the chloroacetamide would be used to alkylate a Michael donor, or it could be part of a larger molecule that contains a Michael acceptor. For instance, in the synthesis of certain heterocyclic compounds, a Michael addition can be the key step in ring formation. The reactivity in Michael additions is influenced by steric and electronic factors. For example, in reactions with triggerable Michael acceptors, an electron-donating substituent on an aromatic ring can decrease the reactivity of the molecule. rsc.org

In the context of derivative formation, if this compound were to be part of a molecule containing an α,β-unsaturated system, the bromophenyl group could influence the reactivity of the Michael acceptor through its electronic and steric effects.

Electron Transfer Mechanisms in Organic Synthesis

Electron transfer (ET) processes are fundamental in organic synthesis, initiating reactions by the movement of an electron to or from a substrate, creating reactive radical ions. mnstate.edu In the context of this compound and related compounds, electron transfer can be implicated in various transformations, including intramolecular charge transfer and the generation of reactive species.

Studies on N-(substituted phenyl)-2-chloroacetamides have investigated intramolecular charge transfer (ICT) phenomena. researchgate.net The electronic properties of the molecule, influenced by both the solvent and the substituents on the phenyl ring, can lead to a shift in electron density between the ground state and the excited state. researchgate.net This ICT character is crucial as it can dictate the molecule's reactivity in subsequent steps. Theoretical calculations using Density Functional Theory (DFT) and experimental UV absorption spectra have been employed to quantify these effects, revealing how substituents alter the extent of conjugation and charge distribution across the molecule. researchgate.net

While direct studies on the electron transfer mechanisms of this compound are not extensively detailed, analogies can be drawn from related structures. For instance, the nitro group in analogues like N-(4-bromo-2-nitrophenyl)-2-chloroacetamide possesses redox activity capable of generating reactive oxygen species (ROS) under certain conditions, a process initiated by electron transfer. vulcanchem.com Similarly, stable triarylammoniumyl salts, such as tris(4-bromophenyl)ammoniumyl, are known one-electron oxidants used to initiate reactions by oxidizing a substrate to a radical cation. researchgate.net This type of mechanism, sometimes analogous to the reductively initiated SRN1 (substitution nucleophilic radical) pathway, could potentially be applied to activate chloroacetamide derivatives towards nucleophilic attack. researchgate.net

Furthermore, radical versions of classical rearrangements, such as the Truce-Smiles rearrangement, proceed via mechanisms that involve electron transfer steps. rsc.org These reactions are valuable for forming C-C or C-heteroatom bonds under mild conditions and highlight the potential for N-aryl chloroacetamides to participate in radical-mediated pathways. rsc.orgscholaris.ca

Comparative Reactivity Studies with Structural Analogues

The reactivity of this compound is best understood by comparing it with its structural analogues. The type and position of substituents on the phenyl ring and modifications to the acetamide (B32628) group significantly influence the compound's chemical behavior. researchgate.netnih.gov The primary site of reactivity on N-aryl 2-chloroacetamides is the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on a series of twelve N-(substituted phenyl)-2-chloroacetamides, including N-(3-bromophenyl) chloroacetamide and N-(4-bromophenyl) chloroacetamide, have demonstrated that the biological activity, which is a function of chemical reactivity, varies significantly with the position and nature of the substituent. researchgate.netnih.gov For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl)- and N-(4-bromophenyl)-2-chloroacetamide, exhibit high lipophilicity, which enhances their ability to cross cell membranes. nih.gov

The electrophilicity of the chloroacetamide moiety is a key determinant of reactivity. vulcanchem.com In a comparative analysis, the presence of a strong electron-withdrawing nitro group, as seen in N-(4-bromo-2-nitrophenyl)-2-chloroacetamide, increases the electrophilicity of the chloroacetamide group, enhancing its reactivity in polar aprotic solvents. vulcanchem.com The position of substituents also plays a critical role; a nitro group ortho to the acetamide linkage can engage in intramolecular hydrogen bonding, which may stabilize its conformation compared to para-nitro analogues. vulcanchem.com

In a different comparison, chloroacetamides are generally considered more reactive covalent "warheads" than acrylamides. acs.org However, their reactivity can be tuned. Studies on sulfamate (B1201201) acetamides, which are structurally related, show they can be up to two orders of magnitude less reactive towards glutathione (B108866) than a corresponding chloroacetamide. acs.org This highlights the significant impact that replacing the chlorine atom or modifying adjacent groups has on the electrophile's reactivity.

The following table provides a comparative overview of this compound and some of its structural analogues, highlighting key differences based on their substituents.

Compound NameKey SubstituentsNoted Differences in Properties/ReactivityReference
This compound Bromo at C2 of phenylBase compound for comparison.
N-(4-bromophenyl)-2-chloroacetamide Bromo at C4 of phenylHigh lipophilicity. nih.gov nih.gov
N-(3-bromophenyl)-2-chloroacetamide Bromo at C3 of phenylConsidered highly active among analogues due to lipophilicity. nih.gov nih.gov
N-(4-bromo-2-nitrophenyl)-2-chloroacetamide Bromo at C4, Nitro at C2 of phenylIncreased electrophilicity of chloroacetamide moiety; intramolecular hydrogen bonding potential. vulcanchem.com vulcanchem.com
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Benzoyl at C2, Chloro at C4 of phenylThe chloroacetamide group participates in nucleophilic substitution reactions.
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide Benzoyl at C2, Bromo at C4 of phenylIncreased molecular weight compared to the chloro analogue; potential for enhanced halogen bonding.

This comparative data underscores the principle that substituent changes on the aromatic ring of N-aryl-2-chloroacetamides provide a powerful tool for modulating their reactivity and physicochemical properties.

Advanced Structural Elucidation and Solid State Characterization of N 2 Bromophenyl 2 Chloroacetamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are instrumental in confirming the covalent structure and probing the subtle electronic and vibrational characteristics of N-(2-bromophenyl)-2-chloroacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms and the conformational dynamics of molecules in solution. For this compound and its analogues, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular structure.

In related N-(substituted phenyl)-2-chloroacetamides, the chemical shifts of the protons and carbons are influenced by the nature and position of the substituents on the phenyl ring. srce.hr For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, the ¹³C NMR signal for the carbonyl carbon (C=O) was observed at approximately 165.243 ppm, while the methylene (B1212753) carbon (Cl-CH₂) appeared around 43.688 ppm. srce.hr The aromatic carbons exhibit signals in the range of 118-141 ppm, with their specific shifts being sensitive to the electronic effects of the substituents. srce.hr

The ¹H NMR spectrum of a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, showed the methylene protons of the chloroacetamide group as a singlet at 3.18 ppm and the amide proton (NH) as a singlet around 8.34 ppm. nih.gov The presence of rotational isomers (rotamers) due to hindered rotation around the amide C-N bond can lead to the appearance of multiple signals for protons and carbons near the amide linkage, providing insight into the conformational equilibrium in solution. scielo.br This phenomenon is well-documented for amides and can be studied using variable-temperature NMR experiments. scielo.br

Table 1: Representative NMR Data for N-(substituted phenyl)-2-chloroacetamides

NucleusFunctional GroupChemical Shift (ppm)
¹³CC=O~165
¹³CCl-CH₂~44
¹³CAromatic C118-141
¹HNH~8-10.5
¹HCH₂~3-4
¹HAromatic H~7-8

Note: The chemical shifts are approximate and can vary based on the solvent and the specific substituents on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. In this compound, key absorptions confirm the presence of the amide and chloroalkane functionalities.

The most prominent features in the IR spectrum include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, and the strong carbonyl (C=O) stretching band of the amide group, which appears around 1630-1680 cm⁻¹. nih.govuobabylon.edu.iq The position and shape of the N-H stretching band can provide valuable information about hydrogen bonding. In the solid state, intermolecular N-H···O hydrogen bonds are expected, which would lead to a broadening and shifting of the N-H band to lower frequencies compared to the free N-H stretch. uobabylon.edu.iq

The C-N stretching vibration of the amide is typically found in the 1350–1000 cm⁻¹ region. uobabylon.edu.iq The presence of the halogen atoms is also detectable, with the C-Cl stretch appearing in the fingerprint region, typically between 600 and 800 cm⁻¹, and the C-Br stretch at even lower wavenumbers. A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide reported the C=O stretch at 1633 cm⁻¹ and the N-H in-plane bending between 1500–1640 cm⁻¹. nih.gov

Table 2: Key IR Absorption Frequencies for this compound and Analogues

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3300-3500
C=O (Amide I)Stretching1630-1680
N-HBending (Amide II)1500-1640
C-NStretching1350-1000
C-ClStretching600-800

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for elucidating its fragmentation patterns under ionization. The molecular formula of this compound is C₈H₇BrClNO, corresponding to a molecular weight of approximately 248.5 g/mol . scbt.com

In the mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). wpmucdn.com This unique isotopic signature provides strong evidence for the presence and number of these halogen atoms in the molecule.

The fragmentation of this compound and related compounds under electron ionization (EI) typically involves cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. Common fragmentation pathways for N-aryl acetamides include the loss of the chloroacetyl group or parts of it. researchgate.net For example, cleavage of the C-N bond can lead to the formation of a bromophenylaminium radical cation and a chloroacetyl radical. Another common fragmentation is the McLafferty rearrangement, if applicable, and α-cleavage. wpmucdn.com The fragmentation of N-arylcyanoacetamides has shown characteristic losses of fragments like ketene (B1206846) (CH₂=C=O) and other small neutral molecules. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophores are the bromophenyl ring and the amide group.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the amide group. usp.br Studies on N-(substituted phenyl)-2-chloroacetamides have shown that the position of the absorption maxima is influenced by both the solvent and the nature of the substituents on the phenyl ring. researchgate.net These shifts are indicative of changes in the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net The π → π* transitions are generally more intense than the n → π* transitions. usp.br The conjugation between the phenyl ring and the amide group can affect the wavelength of maximum absorption (λ_max). researchgate.net

X-ray Crystallography for Molecular Conformation and Crystal Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound and Analogues

Single-crystal X-ray diffraction analysis of N-(2-bromophenyl)acetamide, a closely related analogue, reveals important structural features that are likely to be present in this compound as well. researchgate.net In N-(2-bromophenyl)acetamide, the molecule is not planar, with a significant dihedral angle between the phenyl ring and the acetamide (B32628) side chain. researchgate.net This twist is a result of steric hindrance and electronic effects.

A key feature of the crystal packing in such amides is the formation of intermolecular hydrogen bonds. researchgate.net Specifically, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen atom acts as an acceptor, leading to the formation of chains or networks of molecules in the crystal lattice. researchgate.net For instance, in N-(2-bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···X (where X = Cl, Br) hydrogen bonds can also play a significant role in stabilizing the crystal structure. cambridge.org The analysis of the crystal structure of N-(2-chlorophenyl)acetamide revealed the presence of such weak interactions, contributing to the formation of a three-dimensional supramolecular architecture. cambridge.org It is highly probable that similar interactions govern the crystal packing of this compound.

Table 3: Anticipated Crystallographic Data for this compound based on Analogues

ParameterExpected Feature
Molecular ConformationNon-planar with a twisted amide side chain
Primary Intermolecular InteractionN-H···O hydrogen bonds forming chains or sheets
Secondary Intermolecular InteractionsC-H···O, C-H···Br, and C-H···Cl hydrogen bonds
Crystal SystemLikely to be monoclinic or orthorhombic

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by a network of intermolecular forces. The most significant of these are expected to be hydrogen bonds.

The primary intermolecular interaction anticipated is the N-H…O hydrogen bond , where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. This is a very common and strong interaction in amide-containing compounds. For instance, in N-(2-bromophenyl)acetamide, these N-H…O hydrogen bonds link molecules into chains. researchgate.net Similarly, in 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N-H…O hydrogen bonds connect molecules into supramolecular chains.

The presence of bromine and chlorine atoms also introduces the possibility of halogen bonding as a significant factor in the crystal packing, where a halogen atom on one molecule interacts with a nucleophilic atom (like oxygen or another halogen) on a neighboring molecule.

Advanced Characterization Methods

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for this compound is not available, we can infer the likely contributions of different interactions from studies on analogous molecules.

For instance, in a study of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, which also contains a bromophenyl group, Hirshfeld analysis revealed the following contributions to the crystal packing: H⋯H (36.2%), C⋯H/H⋯C (21.6%), N⋯H/H⋯N (12.2%), and Br⋯H/H⋯Br (10.8%).

For 2-chloro-N-(4-methoxyphenyl)acetamide, the analysis indicated that C⋯H/H⋯C interactions made the largest contribution to the surface area (33.4%), alongside significant N-H⋯O, C-H⋯O, and C-H⋯Cl hydrogen bonds.

Based on these examples, a Hirshfeld analysis of this compound would be expected to show significant contributions from H...H, C...H/H...C, O...H/H...O, Cl...H/H...Cl, and Br...H/H...Br contacts. The precise percentages would quantify the relative importance of van der Waals forces versus hydrogen and halogen bonding in the crystal structure.

Table 1: Expected Contributions to Hirshfeld Surface Area for this compound (Based on Analogous Compounds)

Interaction TypeExpected Contribution
H···HHigh
C···H/H···CSignificant
O···H/H···OSignificant (from N-H···O and C-H···O)
Cl···H/H···ClModerate
Br···H/H···BrModerate

This table is predictive and based on data from structurally similar compounds.

Thermal Analysis Techniques in Structural Stability Assessment

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and detect any phase transitions before decomposition. For this compound, a sharp endothermic peak in the DSC thermogram would indicate its melting point. The enthalpy of fusion, calculated from the peak area, would provide information about the energy required to break the crystal lattice.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would likely show a stable baseline up to a certain temperature, after which a sharp decrease in mass would signify the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The decomposition process may occur in one or multiple steps, which would be reflected in the TGA curve.

While specific thermal analysis data for this compound is not found in the searched literature, related compounds like N-(4-bromophenyl)-2-chloroacetamide have a reported melting point of 180-184 °C (with decomposition). This suggests that this compound would also be a solid at room temperature with a relatively high melting point, indicative of a stable crystal lattice.

Computational and Theoretical Studies on N 2 Bromophenyl 2 Chloroacetamide

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These studies provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which collectively govern the compound's behavior.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules. Studies on structurally similar N-(substituted phenyl)-2-chloroacetamides have utilized DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to optimize molecular geometries and interpret experimental results. researchgate.net Such calculations are crucial for determining the most stable conformation of the molecule and understanding the spatial arrangement of its atoms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter. A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and lower stability. researchgate.net For the related compound N-(4-bromophenyl)-2-chloroacetamide, the HOMO-LUMO gap was calculated to be approximately 5.2 eV, indicating a relatively stable molecule. Analysis of the electron density difference between the ground state and the excited state can illustrate the nature of the HOMO-LUMO transition, showing which parts of the molecule gain or lose electron density during electronic excitation. researchgate.net

Theoretical calculations are instrumental in predicting how a molecule will interact with other chemical species. A Molecular Electrostatic Potential (MEP) surface can be plotted over the optimized geometry to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, thereby elucidating the molecule's reactivity. researchgate.net

Furthermore, DFT calculations can determine global reactivity descriptors such as ionization energy, electron affinity, chemical potential, global hardness, and electrophilicity. researchgate.net High chemical hardness and low electrophilicity are generally associated with high molecular stability. researchgate.net Theoretical studies can also model entire reaction pathways. For example, research on the reaction mechanism of the structurally related N-(2-bromophenyl)-2,2,2-trifluoroacetamide has used DFT to optimize the geometries of reactants, transition states, and products to map out possible reaction paths. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics

QSPR and chemoinformatics are computational disciplines that aim to correlate a molecule's structure with its physicochemical or biological properties. These models are widely used in drug discovery and materials science to screen libraries of compounds and prioritize candidates for synthesis and testing. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and QSPR models are statistical tools used to predict the properties and activities of new compounds based on data from a series of known molecules. nih.govdntb.gov.uasrce.hrnih.govresearchgate.net A notable study on a series of twelve N-(substituted phenyl)-2-chloroacetamides employed QSAR analysis to understand how the chemical structure and the position of substituents on the phenyl ring influence their biological activity. nih.govdntb.gov.uanih.gov This type of analysis confirmed that the biological activity of chloroacetamides varies with the substituents, with halogenated compounds often showing high lipophilicity, which allows for rapid passage through cell membranes. nih.govdntb.gov.ua Such models are valuable for predicting the potential of newly designed analogues and guiding further investigation. srce.hr

A variety of freely available web-based tools allow for the rapid in silico prediction of molecular properties, including physicochemical characteristics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govscispace.com Platforms like Molinspiration, SwissADME, PreADMET, and PkcSM are commonly used to evaluate the drug-likeness and pharmacokinetic properties of compounds. nih.govdntb.gov.uanih.govresearchgate.net

Studies on N-(substituted phenyl)-2-chloroacetamides have used these tools to calculate key molecular descriptors. nih.govresearchgate.net The data generated helps in assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.govdntb.gov.ua

Physicochemical Properties of N-(substituted phenyl)-2-chloroacetamides Predicted by Cheminformatics Tools

The following table displays key physicochemical descriptors for a series of N-(substituted phenyl)-2-chloroacetamides, as calculated by computational web tools in a comparative study. These parameters are crucial for predicting a molecule's behavior in a biological system.

CompoundSubstituentMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond AcceptorsHydrogen Bond DonorsNumber of Rotatable Bonds
SP12-Cl204.052.1129.10112
SP23-Cl204.052.2129.10112
SP34-Cl204.052.2129.10112
SP44-F187.601.6929.10112
SP5 3-Br 248.51 2.43 29.10 1 1 2
SP64-Br248.512.4329.10112
SP74-CH3183.652.0529.10112
SP84-COCH3211.661.2846.17213
SP94-OH185.621.4149.33222
SP103-CN194.621.3452.89212
SP114-CN194.621.3452.89212
SP124-NO2214.611.7074.99312
Data sourced from a study by Bogdanović et al. on N-(substituted phenyl)-2-chloroacetamides. nih.govresearchgate.net The N-(3-bromophenyl) derivative (SP5) is highlighted as a close isomer to the article's subject.

Predicted ADME Properties of Selected N-(substituted phenyl)-2-chloroacetamides

This table presents predicted pharmacokinetic parameters related to absorption for selected chloroacetamides. These values, obtained from platforms like PreADMET and SwissADME, help forecast how a compound might be absorbed and distributed in the body.

CompoundSubstituentCaco-2 Cell Permeability (nm/s)Human Intestinal Absorption (%)P-gp SubstrateSkin Permeability (logKp)
SP34-Cl29.5393.31No-3.31
SP44-F26.3392.53No-3.52
SP5 3-Br 30.33 93.53 No -3.08
SP64-Br30.3393.53No-3.08
SP124-NO220.3090.58No-3.81
Data sourced from a study by Bogdanović et al. nih.govresearchgate.net The N-(3-bromophenyl) derivative (SP5) is highlighted.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for understanding the three-dimensional nature of N-(2-bromophenyl)-2-chloroacetamide and its dynamic behavior. These studies explore the molecule's preferred shapes and its general capacity for interacting with other molecular entities.

The conformational landscape of this compound is defined by the rotational freedom around its single bonds, primarily the bond connecting the phenyl ring to the nitrogen atom and the bonds within the chloroacetamide side chain. The presence of a bromine atom at the ortho position of the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred geometry.

Theoretical studies on structurally similar compounds, such as N-(substituted phenyl)-2-chloroacetamides, have employed Density Functional Theory (DFT) methods to determine optimized geometries and analyze electronic structures. researchgate.net For this compound, the key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. The ortho-bromo substituent creates steric hindrance that discourages a planar conformation.

Table 1: Predicted Conformational Details of this compound

Feature Description Probable Influence
Key Dihedral Angle Torsion angle between the phenyl ring and the amide plane. Expected to be non-zero (non-planar) due to steric hindrance from the ortho-bromo group.
Intramolecular Bonding Potential for a weak N-H···Br hydrogen bond. This interaction contributes to the rotational barrier and stabilizes a specific twisted conformer. vulcanchem.com

| Chloroacetamide Chain | Rotation around the C-C and C-N bonds of the side chain. | Determines the spatial orientation of the electrophilic chloromethyl group. |

Theoretical ligand-interaction studies investigate the fundamental forces through which this compound can engage with other molecules. These studies focus on the intrinsic properties of its functional groups.

The molecule possesses several key features that govern its interaction potential:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong, directional interactions with other molecules containing complementary groups.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on a partner molecule.

Electrophilic Interactions: The chloroacetamide moiety contains a reactive C-Cl bond. The carbon atom is electrophilic, making it susceptible to nucleophilic attack. Theoretical studies on related chloroacetamides confirm that this group can form covalent bonds with nucleophilic sites on other molecules.

Hydrophobic and van der Waals Interactions: The bromophenyl ring provides a significant hydrophobic surface, capable of engaging in van der Waals forces and hydrophobic interactions with nonpolar regions of other molecules.

Computational docking simulations performed on structurally related compounds, such as derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, utilize scoring functions to evaluate the energetic favorability of these various interactions when binding to a receptor site. nih.gov While specific to those derivatives, the underlying principles highlight the importance of the amide's hydrogen bonding capacity and the role of the bromophenyl ring in shaping the binding affinity. nih.gov

Aromaticity Analysis and π-π Stacking Interactions

The 2-bromophenyl group is an aromatic system that significantly influences the molecule's non-covalent interaction profile. Aromaticity refers to the delocalized π-electron system within the ring, which creates a region of electron density above and below the plane of the ring.

This electron distribution enables this compound to participate in π-π stacking interactions. brylinski.org These are attractive non-covalent interactions that occur between aromatic rings. The physical origin of π-stacking is complex, involving a balance of electrostatic and dispersion forces. uva.es In theoretical models, the bromophenyl ring of one molecule can stack against an aromatic ring of another molecule in various geometries, such as face-to-face or parallel-displaced, contributing to molecular association and the stability of crystal structures. uva.es

In addition to stacking with other aromatic rings, the π-system can engage in other interactions:

C-H···π Interactions: Hydrogen atoms from aliphatic groups (like the -CH2Cl group) can be attracted to the electron-rich face of the bromophenyl ring. Studies on similar crystal structures have identified these interactions as a factor in promoting tighter molecular arrangements. vulcanchem.com

Ion-π Interactions: The aromatic ring can interact favorably with nearby cations, where the positive charge is attracted to the quadrupole moment of the π-electron system.

The substituent on the ring modifies its electronic properties. The electron-withdrawing nature of the bromine atom can influence the strength and geometry of these π-interactions compared to an unsubstituted phenyl ring.

Table 2: Summary of Potential Non-Covalent Interactions Involving the Aromatic Ring

Interaction Type Description Significance
π-π Stacking Attraction between the aromatic rings of two molecules. Important for crystal packing and association in non-polar environments. brylinski.org
C-H···π Interaction A C-H bond acts as a weak acid, interacting with the π-electron cloud. Contributes to conformational stability and intermolecular recognition. vulcanchem.com
Halogen···π Interaction The bromine atom of one molecule interacts with the π-face of another. A directional interaction that can influence molecular assembly.

| Halogen Bonding | The bromine atom interacts with a lone pair on a Lewis base. | Provides specificity in intermolecular binding. |

Role of N 2 Bromophenyl 2 Chloroacetamide As a Synthetic Building Block and Precursor

Intermediate in Complex Organic Synthesis

The utility of N-aryl-2-chloroacetamides as foundational building blocks in multi-step organic synthesis is well-established. These compounds act as key intermediates in the production of pharmaceuticals and other fine chemicals. chemimpex.comchemimpex.com The chloroacetamide moiety is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups by reacting it with nucleophiles such as amines, thiols, or alkoxides.

The N-(bromophenyl)acetamide structure can be elaborated into more complex molecules. For instance, in synthetic pathways analogous to those for related compounds, the chloro group can be displaced to build out molecular chains, while the brominated phenyl ring is available for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity makes it a valuable intermediate for creating a library of substituted compounds for screening and development in medicinal and agricultural chemistry. chemimpex.comchemimpex.com For example, the related compound N-(2-(4'-bromobenzoyl)phenyl)acetamide is a precursor in a multi-step synthesis of Bromfenac sodium, an anti-inflammatory drug. google.com

Table 1: Examples of Reactions Involving Chloroacetamide Intermediates

Precursor Type Reaction Product Class Application
N-Aryl-2-chloroacetamide Nucleophilic Substitution Substituted Acetamides Pharmaceutical Synthesis
N-Aryl-2-chloroacetamide Cyclocondensation Heterocycles Medicinal Chemistry
N-(Bromophenyl)acetamide Cross-Coupling Reaction Biaryl Compounds Fine Chemical Synthesis

Precursor for Heterocyclic Compound Synthesis

A primary application of N-(2-bromophenyl)-2-chloroacetamide is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net The reactive N-chloroacetyl group is an ideal starting point for constructing rings via intramolecular or intermolecular cyclization reactions.

Research has demonstrated that chloroacetamide derivatives are versatile precursors for a variety of heterocyclic systems:

Thiazoles and Thiazolinones: N-(4-acetylphenyl)-2-chloroacetamide, a related compound, reacts with 2-mercaptobenzothiazole. The resulting intermediate can then be used to synthesize various condensation products, including thiazolin-4-one derivatives. uea.ac.uk Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide is itself a key intermediate used to synthesize more complex thiazole (B1198619) derivatives through reaction with substituted anilines. nih.gov

Thienopyridines: The general class of 2-chloro-N-arylacetamides are employed as precursors in the synthesis of various thienopyridine derivatives, which are of interest in medicinal chemistry. acs.org

Pyrazoles: The reaction of chloroacetamide derivatives with hydrazine-based compounds can lead to the formation of pyrazole (B372694) rings. For example, treatment of an intermediate derived from N-(4-acetylphenyl)-2-chloroacetamide with a Vilsmeier formylation reagent yields a 4-formylpyrazole derivative. uea.ac.uk

Fused Heterocycles: In the synthesis of multi-N-fused heterocyclic systems, various N-aryl-2-chloroacetamides are synthesized by reacting the parent amine with chloroacetyl chloride and are then used as key intermediates for subsequent cyclization steps. researchgate.net

The synthesis typically involves an initial S-alkylation or N-alkylation of a suitable nucleophile with this compound, followed by a base- or acid-catalyzed intramolecular cyclization to yield the final heterocyclic product.

Table 2: Heterocyclic Systems Synthesized from Chloroacetamide Precursors

Precursor Reagent(s) Heterocyclic Product Reference
N-(4-acetylphenyl)-2-chloroacetamide 2-Mercaptobenzothiazole, Ethyl Bromoacetate Thiazolin-4-one derivative uea.ac.uk
N-(4-acetylphenyl)-2-chloroacetamide Phenylhydrazine, Vilsmeier Reagent 4-Formylpyrazole derivative uea.ac.uk
2-Chloro-N-arylacetamides 2-Thioxo-dihydropyridine-3-carbonitriles Thienopyridine derivatives acs.org
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Substituted Anilines Substituted N-phenylamino-acetamides nih.gov

Applications in Materials Science

The reactivity of this compound also lends itself to applications in materials science, where it can be used as a monomer or a modifying agent for functional materials. bldpharm.combldpharm.com

While specific examples for the 2-bromo isomer are not prevalent, the closely related N-(4-bromophenyl)-2-chloroacetamide is noted for its value in creating specialized polymers and coatings. chemimpex.comchemimpex.com The chloroacetamide group can participate in polymerization reactions or be grafted onto existing polymer backbones or surfaces. This allows for the introduction of the bromophenyl moiety, which can impart specific properties such as flame retardancy, increased refractive index, or provide a site for further functionalization.

The chloroacetamide functional group is a known reactive moiety in the synthesis of reactive dyes. uctm.edu These dyes form covalent bonds with substrates like cotton, wool, or silk, leading to excellent wash fastness. This compound can be incorporated into a dye structure to act as the reactive handle that anchors the chromophore to the fiber. For instance, chloroacetamide derivatives are used to react with nucleophilic sites on other molecules to build larger dye structures, such as in the synthesis of thiophene-based azo dyes. sapub.org The presence of the bromophenyl group can also influence the final color and properties of the dye. Commercial suppliers list the compound as a building block for organic pigments. bldpharm.combldpharm.com

Catalysis Applications

This compound is classified as a building block for catalysts and ligands. bldpharm.combldpharm.com The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal ions, making it a potential precursor for catalyst ligands. The reactive chlorine atom allows the molecule to be tethered to other chemical structures, enabling the synthesis of more complex polydentate ligands. Furthermore, the bromophenyl group can be transformed via cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups, creating ligands for homogeneous catalysis.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-(4-bromophenyl)-2-chloroacetamide
N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
2-Amino-N-(2-bromophenyl)acetamide hydrochloride
Bromfenac sodium
N-(2-(4'-bromobenzoyl)phenyl)acetamide
N-(4-acetylphenyl)-2-chloroacetamide
N-aryl-2-(benzothiazol-2-ylthio)acetamide
2-mercaptobenzothiazole
4-formylpyrazole
thiazolin-4-one
thienopyridines
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
chloroacetyl chloride
triethylamine (B128534)
4,4'-diaminostilbene-2,2'-disulphonic acid
thiophene
2-Thioxo-dihydropyridine-3-carbonitriles
Ethyl Bromoacetate
Phenylhydrazine

Electrochemical and Photochemical Synthesis

The application of electrochemical and photochemical methods in organic synthesis offers pathways for novel reactivity. This compound is a candidate for such transformations due to its electroactive and photoreactive functional groups.

The electrochemical behavior of a compound is typically investigated using techniques like cyclic voltammetry. This analysis determines the oxidation and reduction potentials of the molecule, revealing its ability to accept or donate electrons. Such information is crucial for designing electrosynthetic reactions.

While specific electrochemical data for this compound is not extensively detailed in the provided research, the principles can be understood from related compounds. For example, the cyclic voltammetry of N-functionalized 2,1-borazaronaphthalenes, which are also used in specialized synthesis, has been studied to confirm their suitability for catalytic processes. nih.gov In one case, a derivative was found to have an oxidation potential (E1/2ox) of +1.07 V versus a saturated calomel (B162337) electrode (SCE), which is within the range of common photocatalysts, indicating that oxidative fragmentation is feasible. nih.gov Investigating the electrochemical properties of this compound would similarly map out the potential conditions for its use in electrosynthesis, defining the voltages required to trigger specific bond-forming or bond-breaking events.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, which can generate highly reactive radical intermediates for organic synthesis. acs.org The chloroacetamide moiety within this compound makes it a suitable substrate for such reactions. The N-chloroamide functional group, in general, can undergo cyclization through radical chain processes initiated photochemically. acs.org

In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited catalyst can then interact with the chloroacetamide substrate. For instance, the catalyst could facilitate the generation of a carbon-centered radical alpha to the nitrogen atom. nih.gov This radical can then participate in various C-C bond-forming reactions that are otherwise difficult to achieve. This approach has been successfully used to functionalize complex nitrogen-containing heterocycles, demonstrating its power in creating novel molecular architectures. nih.gov The application of this technology to this compound opens a pathway for its use in advanced, light-driven synthetic strategies.

Table 2: Key Components in a Relevant Photoredox Catalytic Cycle

Component Role Example Ref
Substrate Radical Precursor N-functionalized heterocycle nih.gov
Photocatalyst Light Absorber / Electron Transfer Agent Iridium or Ruthenium complexes nih.gov
Light Source Energy Input Visible Light (e.g., Blue LED) nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,2,3-triazole
N-functionalized 2,1-borazaronaphthalenes
Saturated calomel electrode
N-chloroamide
Iridium complexes
Ruthenium complexes

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Strategies

Traditional synthesis of N-aryl-2-chloroacetamides often involves the use of volatile organic solvents and stoichiometric amounts of base, leading to environmental concerns. researchgate.net Future research is poised to focus on developing "green" synthetic alternatives that are more sustainable and efficient. This includes the exploration of ultrasound-assisted synthesis, which has been shown to produce good yields in shorter timeframes for related acetamide (B32628) derivatives. mdpi.com The use of aqueous media, such as phosphate (B84403) buffer, has also demonstrated success in the clean and high-yield N-chloroacetylation of various amino compounds, a strategy that could be adapted for N-(2-bromophenyl)-2-chloroacetamide. tandfonline.com

Further research into novel catalytic systems represents a significant frontier. The application of biocatalysts, like immobilized lipases, or heterogeneous catalysts, such as anion-exchange resins or custom nanocomposites like BaO-chitosan, could lead to milder reaction conditions, reduced waste, and easier product purification. mdpi.com The use of alternative energy sources like microwaves is another promising area that can accelerate reaction rates and improve yields.

StrategyPotential AdvantageRelevant Findings for Chloroacetamides
Ultrasound-Assisted Synthesis Shorter reaction times, improved yields, energy efficiency.Successful application in synthesizing 1,2,4-triazole (B32235) coupled acetamide derivatives. mdpi.com
Aqueous Media Eliminates hazardous organic solvents, simplifies workup.High yields achieved for N-chloroacetylation in phosphate buffer. tandfonline.com
Biocatalysis High selectivity, mild conditions, biodegradable catalysts.Immobilized lipases used as green catalysts for related amide synthesis.
Heterogeneous Catalysis Easy catalyst recovery and reuse, reduced waste streams.Anion-exchange resins and nanocomposites have been used to catalyze reactions of related compounds. mdpi.com
Microwave Irradiation Rapid heating, shorter reaction times, potential for improved yields.Shown to improve yields and purity for related N-aryl amide synthesis.

Advanced Mechanistic Investigations via In-Situ Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions. While classical studies have elucidated general pathways like nucleophilic substitution, advanced in-situ analytical techniques can provide unprecedented, real-time insights into transient intermediates and transition states. researchgate.net

Techniques such as X-ray photocrystallography could offer mechanistic snapshots of reactions involving the chloroacetamide moiety, as has been demonstrated for capturing rhodium-acylnitrenoid intermediates in other systems. nih.gov Spectroscopic methods, when applied in-situ, can track the formation of charge-transfer complexes that may precede radical formation in certain reactions. nih.gov For reactions occurring on a catalyst surface, spatially resolved concentration measurements using in-situ probes within a flow reactor can provide detailed kinetic data. kobe-u.ac.jp These advanced methods will allow researchers to move beyond postulated mechanisms to directly observe the reactive species that govern the chemical behavior of this compound.

In-Situ TechniquePotential Mechanistic Insight
X-ray Photocrystallography Structural elucidation of short-lived reactive intermediates and transition states. nih.gov
In-Situ Spectroscopy (UV-Vis, NMR, IR) Real-time monitoring of reactant consumption, product formation, and transient species. nih.gov
In-Situ Mass Spectrometry Identification of intermediates in complex reaction mixtures under actual reaction conditions.
Flow Reactor with In-Situ Probes Spatially resolved concentration profiles for detailed kinetic modeling of catalytic reactions. kobe-u.ac.jp

Exploration of New Chemical Transformations and Derivatization

The reactive nature of the chloroacetamide group makes this compound a versatile building block for organic synthesis. researchgate.netumich.edu The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. researchgate.net Future research will undoubtedly continue to exploit this reactivity to synthesize novel derivatives with potentially interesting biological or material properties.

Extensive research has shown that N-aryl-2-chloroacetamides can react with oxygen, nitrogen, and sulfur nucleophiles, often leading to intramolecular cyclization to form diverse heterocyclic systems such as imidazoles, pyrroles, quinazolinones, and thiazolidine-4-ones. researchgate.netjocpr.com For instance, N-(4-bromophenyl)-2-chloroacetamide has been used as a key intermediate in the synthesis of iodoquinazolinone derivatives. jocpr.com Other transformations include its use in multicomponent reactions, like the Ugi reaction, to create complex, peptide-like molecules. beilstein-journals.org A novel synthetic route to N-aryl glycines has also been developed through the rearrangement of 2-chloro-N-aryl acetamides. researchgate.net Exploring these and other transformations, such as C-H activation or cross-coupling reactions involving the bromophenyl ring, will expand the synthetic utility of this compound.

Reaction TypeNucleophile/ReagentResulting Structure/Derivative
Nucleophilic Substitution Amines, Thiols, AlcoholsSubstituted acetamides, thioethers, ethers. researchgate.net
Intramolecular Cyclization Various nucleophilesImidazoles, pyrroles, thiazolidinones, piperazine-2,5-diones. researchgate.netresearchgate.net
Reaction with Mercapto-heterocycles 2-MercaptoquinazolinesSubstituted quinazolinone derivatives. jocpr.com
C-Amidoalkylation Aromatics (with related hemiaminals)N-(1-Aryl-2,2,2-trichloroethyl)acetamides. arkat-usa.org
Multicomponent Reactions Isocyanides, acids, aldehydes (Ugi)Complex bisamides. beilstein-journals.org
Rearrangement Reactions Base (e.g., KOH)N-Aryl glycines. researchgate.net

Computational Design and Prediction of Novel Chloroacetamide Structures

In modern chemical research, computational methods are indispensable for accelerating the discovery of new molecules with desired properties. For this compound and its potential derivatives, in silico techniques can predict biological activity, pharmacokinetic properties, and reactivity, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. nih.govresearchgate.net Such studies have been successfully applied to N-(substituted phenyl)-2-chloroacetamides to predict their antimicrobial potential using various computational web tools like Molinspiration, SwissADME, and PreADMET. nih.govresearchgate.net Furthermore, molecular docking and pharmacophore modeling can be used to design novel chloroacetamide structures that bind selectively to specific biological targets, such as enzymes or receptors. researchgate.net For example, docking studies have been used to explore the binding of chloroacetamide derivatives to the active sites of enzymes like very-long-chain fatty acid- elongases (VLCFAs), which are potential herbicide targets. researchgate.net These computational approaches allow for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Computational MethodPrincipleApplication for Chloroacetamides
QSAR Analysis Correlates molecular descriptors with biological activity.Predicting antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides. nih.govresearchgate.net
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target.Designing novel herbicides by docking derivatives into enzyme active sites. researchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity.Developing hypothetical models to guide the design of new herbicidal candidates. researchgate.net
ADME Prediction Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a molecule.Assessing the drug-likeness and pharmacokinetic profiles of new derivatives. nih.govtandfonline.com

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound, namely the reactive chloroacetyl group and the functionalizable bromophenyl ring, make it an intriguing candidate for integration into advanced materials science.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures, built from organic monomers linked by strong covalent bonds. The reactive sites on this compound could potentially be used to either construct the framework itself or to functionalize a pre-existing COF through post-synthetic modification. This could imbue the COF with specific properties, for example, by introducing sites for selective guest binding or catalysis.

Supramolecular Chemistry: Supramolecular chemistry focuses on chemical systems held together by non-covalent intermolecular forces. The amide group in this compound is an excellent hydrogen bond donor and acceptor. This, combined with the potential for halogen bonding from the bromine atom and π-π stacking from the phenyl ring, provides multiple handles for directing the self-assembly of molecules into well-defined supramolecular architectures like gels, liquid crystals, or molecular switches. unirioja.es The study of related bromophenyl derivatives has shown their ability to form layered structures through N—H···π and C—Br···π interactions, highlighting the potential for this compound in the rational design of complex, functional materials.

Emerging FieldPotential Role of this compoundKey Functional Groups
Covalent Organic Frameworks (COFs) Monomer for framework synthesis or agent for post-synthetic modification.Chloroacetyl group (for linking), Bromophenyl group (for linking via cross-coupling).
Supramolecular Chemistry Building block (tecton) for self-assembling into higher-order structures.Amide (hydrogen bonding), Phenyl ring (π-stacking), Bromine (halogen bonding).
Molecular Switches Core structure for light- or chemically-activated molecular devices.The combination of rigid and flexible parts could be exploited in switch design. unirioja.es

Q & A

Basic: What are the standard synthetic routes for N-(2-bromophenyl)-2-chloroacetamide, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 2-bromoaniline with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) in a polar aprotic solvent like DMF. Temperature control (0–5°C) minimizes side reactions such as hydrolysis of the chloroacetamide group . Optimization focuses on stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and solvent selection to enhance yield (typically 65–80%). Advanced purification methods, such as column chromatography or recrystallization from ethanol, ensure high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and the chloroacetamide moiety (δ ~4.2 ppm for CH₂Cl).
  • IR Spectroscopy : Key peaks include N–H stretch (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C–Cl (~750 cm⁻¹) .
  • X-ray Crystallography : Single-crystal XRD resolves bond lengths (e.g., C–Cl: ~1.76 Å, C–Br: ~1.89 Å) and hydrogen-bonding patterns (N–H···O interactions, ~2.8–3.0 Å) . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement software (SHELX, PLATON) ensure structural accuracy .

Basic: What safety protocols are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • Disposal : Follow EPA guidelines for halogenated waste. Neutralize residual compound with 10% NaOH before disposal .

Advanced: How can researchers resolve contradictions in crystallographic data across studies?

Discrepancies in bond angles or packing motifs may arise from polymorphism or solvent inclusion. For example, intramolecular C–H···O interactions in one study (Fig. 1, ) versus intermolecular N–H···O bonds in another can be resolved by re-examining crystallization solvents (e.g., ethanol vs. DMSO). Use complementary techniques like PXRD to confirm phase purity and DFT calculations to model electronic effects .

Advanced: What pharmacological or materials science applications have been explored for derivatives of this compound?

  • Pharmacology : Analogues like N-(4-bromo-2-(methylphenyl)-2-chloroacetamide exhibit biocidal activity and superior toxicological profiles in preclinical models .
  • Materials Science : Thiacalix[4]arene derivatives functionalized with chloroacetamide groups serve as Hg(II) ion sensors via fluorescence quenching (λₑₓ = 350 nm, λₑₘ = 450 nm) .

Advanced: How do hydrogen-bonding networks influence the stability and reactivity of this compound?

Intramolecular hydrogen bonds (e.g., N–H···O=C) stabilize the planar acetamide moiety, reducing susceptibility to hydrolysis. Intermolecular interactions (e.g., C–H···O) dictate crystal packing and solubility. Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions, aiding in co-crystal design for enhanced bioavailability .

Advanced: What mechanistic insights explain side reactions during synthesis?

Competing pathways, such as over-acylation or dehalogenation, are mitigated by controlling reaction kinetics. For example, slow addition of chloroacetyl chloride prevents exothermic decomposition. Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) are minimized using catalytic KI to enhance regioselectivity. LC-MS monitors reaction progress, identifying intermediates for troubleshooting .

Advanced: How does substituent variation on the phenyl ring affect bioactivity?

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance electrophilicity, improving binding to biological targets (e.g., kinase inhibitors).
  • Steric Effects : Bulky substituents at the ortho position reduce metabolic degradation. SAR studies show EC₅₀ values varying by >10-fold with minor structural changes .

Advanced: What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS : Detects impurities at ppm levels (e.g., residual 2-bromoaniline). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
  • GC-ECD : Quantifies halogenated byproducts (LOD: ~0.1 ng/mL) .

Advanced: How is this compound utilized in palladium-catalyzed cross-coupling reactions?

This compound serves as a substrate in Suzuki-Miyaura reactions. For example, coupling with boronic esters under Pd(dppf)Cl₂ catalysis (80°C, THF/H₂O) yields biaryl derivatives for drug discovery . Optimize ligand choice (e.g., dppf vs. PPh₃) to enhance turnover number (TON > 100) .

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